![molecular formula C18H22N4OS B2428646 5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1005152-45-3](/img/structure/B2428646.png)
5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
Thiazole is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Piperidine is an organic compound with a six-membered ring containing five carbon atoms and one nitrogen atom . Triazole refers to any of the heterocyclic compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .
Synthesis Analysis
Thiazole derivatives can be synthesized through various methods, including the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Piperidine derivatives can be prepared by the hydrogenation of corresponding pyridine derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Piperidine is a saturated heterocyclic compound, meaning it does not have the same level of electron delocalization and aromaticity as thiazole .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Piperidine derivatives can also participate in a variety of chemical reactions, often serving as a base .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Piperidine is a liquid at room temperature and is miscible with water .Scientific Research Applications
Antimicrobial and Antifungal Applications
Several studies have focused on the synthesis and biological evaluation of thiazolidinone and triazole derivatives for their antimicrobial and antifungal properties. For example, Patel et al. (2012) synthesized a series of thiazolidinone derivatives and evaluated their antimicrobial activity against a variety of bacterial and fungal strains, showing promising results (Patel, Kumari, & Patel, 2012). Similarly, Sangshetti et al. (2014) developed novel tetrahydrothieno[3,2-c]pyridine derivatives with potent antifungal activity, especially against Candida albicans, indicating their potential as lead compounds for further optimization (Sangshetti, Khan, Chouthe, Damale, & Shinde, 2014).
Anti-Inflammatory Activity
Thiazolo[3,2-b]-1,2,4-triazole derivatives have been investigated for their anti-inflammatory properties. Tozkoparan et al. (1999) synthesized thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael addition products, which were studied for anti-inflammatory activities, demonstrating significant effects (Tozkoparan, Kılcıgilb, Ertanb, Ertana, Kelicen, & Demirdamar, 1999).
Anticancer Activity
The search for anticancer agents has led to the development of compounds based on the thiazolo[3,2-b][1,2,4]triazole scaffold. Holota et al. (2021) synthesized a series of novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with potential anticancer properties, some of which showed excellent activity against cancer cell lines without affecting normal somatic cells, highlighting their therapeutic potential (Holota, Komykhov, Sysak, Gzella, Cherkas, & Lesyk, 2021).
Antioxidant Activity
Compounds featuring the thiazolo[3,2-b][1,2,4]triazole core have also been evaluated for their antioxidant activities. Saundane and Manjunatha (2016) synthesized derivatives containing the thiazolo[3,2-b][1,2,4]triazole motif and screened them for antioxidant and antimicrobial activities, showcasing their potential as multifunctional agents (Saundane & Manjunatha, 2016).
Future Directions
properties
IUPAC Name |
5-[(3,5-dimethylpiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-12-8-13(2)10-21(9-12)15(14-6-4-3-5-7-14)16-17(23)22-18(24-16)19-11-20-22/h3-7,11-13,15,23H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHYLWOLRGDBMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(C2=CC=CC=C2)C3=C(N4C(=NC=N4)S3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol |
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